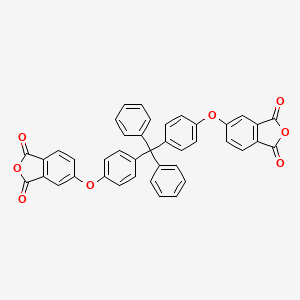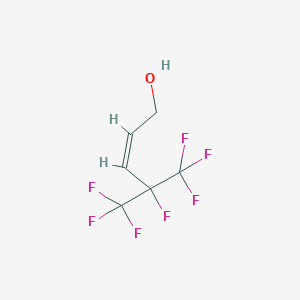
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is notable for its unique structure, which includes a double bond in the 2-position and a trifluoromethyl group in the 4-position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol typically involves the use of fluorinated precursors. One common method involves the reaction of a fluorinated alkene with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
(Z)-2-penten-1-ol: A structurally similar compound with a double bond in the 2-position but lacking the extensive fluorination.
(E)-2-penten-1-ol: An isomer with a different configuration of the double bond.
Pent-2-en-1-ol: A compound with a similar backbone but without the fluorine atoms.
Uniqueness
The extensive fluorination of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol sets it apart from its analogs. The presence of multiple fluorine atoms imparts unique chemical properties, such as increased stability and resistance to metabolic degradation. These properties make it particularly valuable in applications where such characteristics are desired.
特性
CAS番号 |
83706-99-4 |
|---|---|
分子式 |
C6H5F7O |
分子量 |
226.09 g/mol |
IUPAC名 |
(Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1- |
InChIキー |
LJGTZTYTTFGFAE-UPHRSURJSA-N |
異性体SMILES |
C(/C=C\C(C(F)(F)F)(C(F)(F)F)F)O |
正規SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



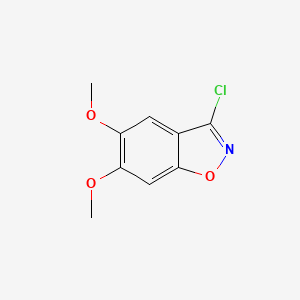
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)

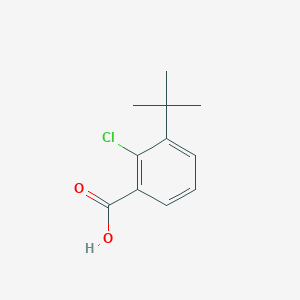
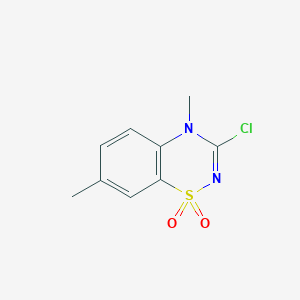
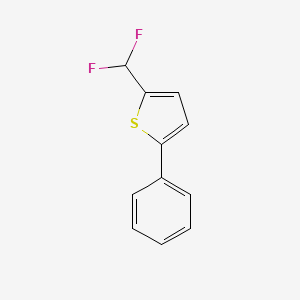
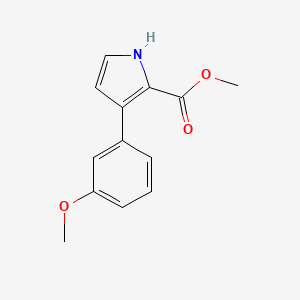
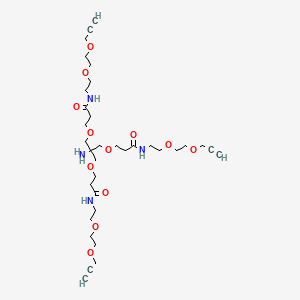

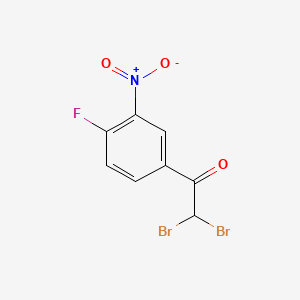

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
